molecular formula C7H8O B079828 Benzyl alcohol,[7-14c] CAS No. 13057-53-9

Benzyl alcohol,[7-14c]

Cat. No.: B079828
CAS No.: 13057-53-9
M. Wt: 110.13 g/mol
InChI Key: WVDDGKGOMKODPV-ZQBYOMGUSA-N
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Description

Benzyl alcohol,[7-14c] is a radiolabeled compound where the carbon-14 isotope is incorporated into the benzyl alcohol molecule. Benzyl alcohol itself is an aromatic alcohol with the chemical formula C₆H₅CH₂OH. It is a colorless liquid with a mild, pleasant aromatic odor. The radiolabeled version, Benzyl alcohol,[7-14c], is used in various scientific research applications due to its radioactive properties, which allow for tracing and studying metabolic pathways and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl alcohol can be synthesized through several methods:

    Hydrolysis of Benzyl Chloride: Benzyl chloride is hydrolyzed in the presence of water and a base, such as sodium hydroxide, to produce benzyl alcohol and sodium chloride. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCl} ]

    Hydrogenation of Benzaldehyde: Benzaldehyde is hydrogenated in the presence of a catalyst, such as palladium on carbon, to produce benzyl alcohol. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrially, benzyl alcohol is often produced by the hydrolysis of benzyl chloride in an alkaline environment. This method is favored due to its high yield and relatively simple reaction conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{COOH} ]

    Esterification: Benzyl alcohol reacts with carboxylic acids to form esters in the presence of an acid catalyst. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC-R} + \text{H}_2\text{O} ]

    Substitution: Benzyl alcohol can undergo substitution reactions to form benzyl halides when reacted with halogenating agents. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HX} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{X} + \text{H}_2\text{O} ]

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Catalysts: Palladium on carbon for hydrogenation, sulfuric acid for esterification.

    Halogenating Agents: Hydrochloric acid, hydrobromic acid.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Esterification: Benzyl esters.

    Substitution: Benzyl halides.

Scientific Research Applications

Benzyl alcohol,[7-14c] is widely used in scientific research due to its radioactive carbon-14 isotope, which allows for tracing and studying various biochemical and chemical processes. Some applications include:

    Metabolic Studies: Used to trace metabolic pathways in biological systems.

    Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.

    Chemical Reaction Mechanisms: Used to study the mechanisms of chemical reactions by tracking the movement of the carbon-14 isotope.

    Environmental Studies: Helps in understanding the degradation and movement of organic compounds in the environment.

Mechanism of Action

The mechanism of action of benzyl alcohol, [7-14C] depends on its use. In metabolic studies, the carbon-14 isotope allows researchers to trace the compound through various biochemical pathways. For example, in pharmacokinetics, it helps in understanding how a drug is metabolized and excreted by tracking the radioactive label .

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: Another name for benzyl alcohol.

    α-Hydroxytoluene: Similar structure with a hydroxyl group attached to the benzyl ring.

    Benzenemethanol: Another structural isomer with similar properties.

Uniqueness

Benzyl alcohol,[7-14c] is unique due to the incorporation of the carbon-14 isotope, which makes it a valuable tool for tracing and studying chemical and biochemical processes. This radiolabeled compound provides insights that non-labeled compounds cannot, making it indispensable in research applications.

Properties

IUPAC Name

phenyl(114C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDGKGOMKODPV-ZQBYOMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[14CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl alcohol,[7-14c]
Reactant of Route 2
Benzyl alcohol,[7-14c]
Reactant of Route 3
Benzyl alcohol,[7-14c]
Reactant of Route 4
Benzyl alcohol,[7-14c]
Reactant of Route 5
Benzyl alcohol,[7-14c]
Reactant of Route 6
Benzyl alcohol,[7-14c]

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